2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-7(12)11(16)14-8-4-5-9(13)10(6-8)19(17,18)15(2)3/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYFAOQAKMIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-chloro-3-(dimethylsulfamoyl)aniline with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide include:
2-chloro-N-[4-chloro-3-(dimethylamino)sulfonyl]phenylacetamide: This compound has a similar structure but differs in the acetamide group.
4-chloro-3-(dimethylsulfamoyl)aniline: This is a precursor in the synthesis of the target compound and shares some structural similarities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Biological Activity
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide is a synthetic compound with the molecular formula CHClNOS and a molecular weight of 325.21 g/mol. It features a complex structure that includes chloro and dimethylsulfamoyl groups, which may confer significant biological activity, particularly in the realms of pharmacology and biochemistry.
Structural Characteristics
- Molecular Formula : CHClNOS
- SMILES : CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl
- InChI Key : MAUYFAOQAKMIGP-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been evaluated primarily in the context of its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
Enzyme Inhibition Studies
-
Acetylcholinesterase Inhibition :
- The compound has shown promising inhibitory effects on AChE, which is critical for the breakdown of the neurotransmitter acetylcholine. This property suggests potential applications in treating conditions such as Alzheimer's disease, where AChE inhibitors are commonly employed.
- In comparative studies, compounds with similar structural motifs have demonstrated varying degrees of AChE inhibition, indicating that modifications to the sulfonamide and chloro groups can significantly influence efficacy.
-
Antioxidant Activity :
- Preliminary studies indicate that derivatives of sulfamides, including those similar to this compound, exhibit antioxidant properties. This activity is assessed using various assays such as DPPH and ABTS radical scavenging tests.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Binding : The compound likely binds to the active site of AChE, inhibiting its function and leading to increased levels of acetylcholine in synaptic clefts.
- Disruption of Cellular Processes : There is potential for this compound to interfere with other cellular pathways due to its structural complexity, although specific pathways remain under investigation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on AChE Inhibition | Showed IC50 values comparable to known inhibitors like eserine, indicating significant potential for therapeutic use. |
| Antioxidant Activity Assessment | Demonstrated effective radical scavenging capabilities, suggesting additional health benefits beyond enzyme inhibition. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with nucleophilic substitution of 4-chloro-3-(dimethylsulfamoyl)aniline with 2-chloropropanoyl chloride under controlled pH (e.g., using triethylamine as a base in anhydrous dichloromethane) .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions) .
- Data Table :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route A | DCM | 0–5 | 75–80 | ≥98% |
| Route B | THF | 25 | 60–65 | ≥95% |
Q. How should researchers characterize the compound’s structural integrity?
- Techniques :
- Single-crystal XRD : Resolve bond angles (e.g., C—C—N—C torsion angles) and hydrogen bonding patterns (N—H⋯O interactions) .
- NMR : Compare experimental NMR shifts with predicted values (e.g., δ 170–175 ppm for carbonyl groups) .
- Mass Spec : Confirm molecular weight (e.g., [M+H] at m/z ~331) .
Q. What safety protocols are critical during handling?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood.
- Store waste in sealed containers for professional disposal (prevents environmental contamination) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Approach :
- Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to map electrophilic sites (e.g., chloro groups) and sulfamoyl interactions .
- Use software like Gaussian or ORCA to simulate reaction pathways (e.g., hydrolysis or substitution mechanisms).
- Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .
Q. What strategies resolve contradictions in reported spectroscopic data?
- Case Study : If NMR signals for aromatic protons differ between studies:
- Step 1 : Verify solvent effects (e.g., DMSO-d vs. CDCl shifts).
- Step 2 : Check for tautomerism or polymorphism using variable-temperature NMR or XRD .
- Statistical Analysis : Use multivariate regression to correlate solvent polarity with chemical shift deviations .
Q. How can reaction fundamentals guide reactor design for scaled-up synthesis?
- Parameters :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
- Heat Transfer : Design jacketed reactors to maintain low temperatures during exothermic steps (e.g., acylation) .
- Case Study : A tubular reactor with segmented flow may enhance yield by reducing side-product formation .
Q. What role does the dimethylsulfamoyl group play in biological activity?
- Hypothesis Testing :
- In vitro assays : Compare IC values against analogues lacking the sulfamoyl group (e.g., enzyme inhibition studies).
- Molecular Docking : Simulate interactions with target proteins (e.g., sulfamoyl H-bonding to active-site residues) .
Data-Driven Research Challenges
Q. How to address discrepancies in crystallographic data between similar propanamide derivatives?
- Analysis :
- Compare unit cell parameters (e.g., a, b, c, α, β, γ) and packing motifs (e.g., chain vs. layered structures) .
- Example : If hydrogen-bonding patterns differ, assess solvent inclusion effects during crystallization .
Q. What advanced separation techniques purify the compound from complex mixtures?
- Methods :
- HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase (retention time ~8–10 min) .
- Membrane Separation : Explore nanofiltration for continuous purification (pore size <1 nm) .
Methodological Recommendations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent, catalyst) .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
